
3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclopentanone with 4-fluorobenzoyl chloride in the presence of a base such as pyridine . The reaction conditions typically involve refluxing the mixture for several hours, followed by acidification to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets and pathways within cells. The compound may bind to specific enzymes or receptors, modulating their activity and affecting various cellular processes . Detailed studies are required to fully elucidate the molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
3-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
3-(4-Bromobenzoyl)cyclopentane-1-carboxylic acid: The presence of a bromine atom can also influence the reactivity and applications of the compound.
Properties
IUPAC Name |
3-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO3/c14-11-5-3-8(4-6-11)12(15)9-1-2-10(7-9)13(16)17/h3-6,9-10H,1-2,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFMKSSMIQQTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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